Dspe-peg4-dbco

Description

Contextualization of Phospholipid-Poly(ethylene glycol) Conjugates in Bio-nanotechnology

Phospholipid-poly(ethylene glycol) conjugates, such as DSPE-PEG, are amphiphilic molecules that have become indispensable in the field of drug delivery and nanomedicine. ingentaconnect.comresearchgate.netnih.gov These conjugates consist of a hydrophobic lipid tail (DSPE) and a hydrophilic polymer chain (PEG). mdpi.com The DSPE component is a saturated 18-carbon phospholipid that provides a hydrophobic anchor, enabling the molecule to be stably incorporated into the lipid bilayers of nanocarriers like liposomes or to form the core of micelles. axispharm.comingentaconnect.comlabinsights.nl

The PEG component, a highly water-soluble and biocompatible polymer, forms a protective hydrophilic corona on the surface of these nanocarriers. ingentaconnect.comnih.gov This "PEGylation" process is critical for altering the pharmacokinetic profiles of drug delivery systems. ingentaconnect.comnih.gov The flexible PEG chains create a steric barrier that shields the nanoparticles from recognition by the mononuclear phagocyte system (MPS), thereby reducing clearance from the bloodstream and prolonging circulation time. ingentaconnect.commdpi.com This extended circulation enhances the likelihood of the nanocarrier reaching its target tissue, a phenomenon particularly beneficial in cancer therapy through the Enhanced Permeability and Retention (EPR) effect. biochempeg.com Furthermore, PEGylation improves the colloidal stability of nanoparticle formulations, prevents aggregation, and reduces non-specific protein binding. ingentaconnect.comresearchgate.netacs.org The ability to functionalize the terminal end of the PEG chain allows for the attachment of various molecules, paving the way for targeted drug delivery. nih.gov

Table 1: Key Properties and Effects of DSPE-PEG Conjugates in Nanocarriers

| Property | Description | Effect in Bionanotechnology |

|---|---|---|

| Amphiphilicity | Possesses both a hydrophobic DSPE lipid tail and a hydrophilic PEG chain. researchgate.net | Enables self-assembly into nanostructures like liposomes and micelles in aqueous environments. researchgate.netmdpi.com |

| Biocompatibility | The components (DSPE and PEG) are well-tolerated in biological systems. ingentaconnect.comnih.gov | Suitable for in vivo applications with low toxicity and immunogenicity. nanosoftpolymers.comresearchgate.net |

| Biodegradability | Can be broken down into non-toxic components within the body. ingentaconnect.comresearchgate.net | Prevents long-term accumulation and associated toxicity. |

| Steric Hindrance | The PEG chain forms a protective layer on the nanoparticle surface. ingentaconnect.com | Reduces opsonization and clearance by the immune system, prolonging blood circulation time. ingentaconnect.commdpi.combiochempeg.com |

| Functionalizability | The terminal end of the PEG chain can be chemically modified. ingentaconnect.comnih.gov | Allows for the attachment of targeting ligands (antibodies, peptides) for specific cell or tissue delivery. nih.govbiochempeg.com |

Rationale for Dibenzocyclooctyne (DBCO) Integration in Bioorthogonal Chemistry

The integration of a dibenzocyclooctyne (DBCO) group into the DSPE-PEG conjugate provides a powerful tool for bioconjugation via bioorthogonal chemistry. biochempeg.com Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. lumiprobe.com The most prominent example involving DBCO is Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry". broadpharm.commedchemexpress.com

Click chemistry refers to a class of reactions that are rapid, high-yielding, and produce minimal by-products. cd-bioparticles.com The SPAAC reaction occurs between a strained alkyne, like DBCO, and an azide (B81097) group to form a stable triazole linkage. lumiprobe.combroadpharm.com The key advantage of this reaction is that it proceeds efficiently under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for a cytotoxic copper catalyst, which is required for the conventional copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). cd-bioparticles.comaatbio.com The high ring strain of the cyclooctyne (B158145) in the DBCO moiety significantly accelerates the reaction kinetics, making it highly specific and efficient even at low reactant concentrations. biomers.net This catalyst-free nature makes DBCO-mediated SPAAC ideal for applications involving live cells or whole organisms. cd-bioparticles.comconju-probe.com

By incorporating a DBCO group, DSPE-PEG4-DBCO acts as a molecular linker, enabling the straightforward and specific covalent attachment of any molecule bearing an azide group—such as proteins, peptides, nucleic acids, or small-molecule drugs—to the surface of a nanocarrier. biochempeg.comcd-bioparticles.com

Table 2: Comparison of Copper-Catalyzed vs. Strain-Promoted (DBCO) Click Chemistry

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

|---|---|---|

| Catalyst Required | Yes (Copper (I)) | No cd-bioparticles.com |

| Toxicity | Copper catalyst can be cytotoxic, limiting in vivo applications. | Highly biocompatible and suitable for live-cell and in vivo studies. aatbio.com |

| Reaction Conditions | Requires reducing agents to maintain copper's oxidation state. | Proceeds under mild, physiological conditions. biochempeg.com |

| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne (e.g., DBCO) + Azide broadpharm.com |

| Bioorthogonality | Potential for interference from endogenous copper-binding molecules. | High, as neither DBCO nor azide groups are typically found in biological systems. lumiprobe.com |

| Reaction Speed | Generally very fast. | Fast, with kinetics dependent on the specific strained alkyne used. |

Overview of Key Academic Research Trajectories for this compound

The unique properties of this compound have positioned it as a critical component in several advanced research areas, primarily focused on creating highly specific and functional nanosystems for therapeutic and diagnostic purposes.

One major research trajectory involves the development of targeted drug delivery systems . Researchers utilize this compound to construct liposomes or other nanoparticles which can then be "clicked" with azide-modified targeting ligands. cd-bioparticles.com For instance, a study demonstrated a tumor-targeting strategy where cancer cells were metabolically engineered to express azide groups on their surface. Subsequently, DBCO-conjugated liposomes were administered and specifically bound to these cancer cells via the in vivo click reaction, enhancing the local accumulation of the therapeutic payload. cd-bioparticles.com

Another significant area of research is the functionalization of nanoparticles for imaging and diagnostics . DSPE-PEG-DBCO can be used to attach imaging agents or probes to nanoparticles. A reliable, catalyst-free method was developed for creating ⁶⁴Cu-labeled PET imaging probes by conjugating a DBCO-chelator construct with an azide-terminated RGD peptide, which targets tumors. snmjournals.org The resulting probe showed prominent tumor uptake in mouse models, highlighting the utility of this approach for creating diagnostic agents. snmjournals.org

Cell surface engineering is another emerging application. In this approach, DSPE-PEG-DBCO lipids are incorporated into the membranes of living cells, effectively displaying DBCO groups on the cell surface. nih.gov These modified cells can then be selectively labeled with azide-containing molecules, such as fluorescent dyes for tracking or biotin (B1667282) for affinity purification, through a copper-free click reaction. nih.gov This allows for the precise chemical modification of cell surfaces for various research purposes. nih.gov Studies have also explored using this bioorthogonal conjugation to enhance the colonization of probiotics in the gut by mediating adhesion between DBCO-modified probiotics and azide-decorated gut inhabitants. nih.gov

Table 3: Selected Research Applications of DSPE-PEG-DBCO

| Research Area | Brief Description | Key Findings |

|---|---|---|

| Tumor-Targeted Drug Delivery | Liposomes containing DSPE-PEG-DBCO are used to target cancer cells metabolically labeled with azide groups. cd-bioparticles.com | Enhanced cellular uptake and specific binding of DBCO-liposomes to target cancer cells were observed in vitro and in vivo. cd-bioparticles.com |

| PET Imaging Probe Development | A ⁶⁴Cu-labeled DBCO chelator was conjugated to an azide-containing RGD peptide for tumor imaging. snmjournals.org | The conjugation was rapid and efficient, and the resulting PET probe demonstrated high tumor uptake in animal models. snmjournals.org |

| Cell Surface Re-Engineering | DSPE-PEG-DBCO was inserted into macrophage cell membranes, followed by biotinylation via click chemistry. nih.gov | The study confirmed the successful incorporation of the anchor lipid and its selective modification on the cell surface. nih.gov |

| Enhancing Probiotic Colonization | Probiotics were modified with DBCO to adhere to gut inhabitants metabolically engineered to express azides. nih.gov | Bioorthogonal-mediated adhesion between bacteria was demonstrated, leading to enhanced gut reservation of the probiotics. nih.gov |

Structure

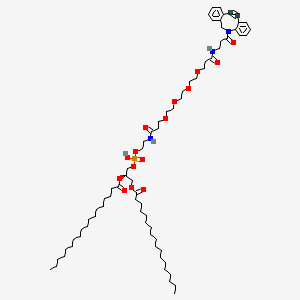

2D Structure

Properties

IUPAC Name |

[(2R)-3-[2-[3-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C71H116N3O15P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41-70(78)86-60-65(89-71(79)42-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)61-88-90(80,81)87-52-49-73-68(76)47-51-83-54-56-85-58-57-84-55-53-82-50-46-67(75)72-48-45-69(77)74-59-64-39-34-33-37-62(64)43-44-63-38-35-36-40-66(63)74/h33-40,65H,3-32,41-42,45-61H2,1-2H3,(H,72,75)(H,73,76)(H,80,81)/t65-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQFURRJENJBHO-IDKUVDLHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)OC(=O)CCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)OC(=O)CCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C71H116N3O15P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1282.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Characterization of Dspe Peg4 Dbco

Strategies for DSPE-PEG4-DBCO Synthesis

The construction of this compound is achieved through various synthetic routes that typically involve the sequential conjugation of the DSPE lipid, the PEG4 spacer, and the DBCO functional group. These methods are designed to be modular, allowing for controlled assembly and purification of intermediates.

Amide bond formation is a fundamental reaction in the synthesis of DSPE-PEG conjugates. This stable linkage can be formed between the DSPE phospholipid and the PEG linker. For instance, the primary amine of the ethanolamine (B43304) headgroup in DSPE can be reacted with a carboxyl-terminated PEG to form a stable amide bond. nih.gov This reaction is often facilitated by coupling agents like carbodiimides. The addition of an amide linkage into the conjugate chain has been shown to enhance the stability of liposomal formulations by reducing the permeability of the lipid bilayer. researchgate.net In the context of this compound, amidation could connect a DSPE-amine to a DBCO-PEG4-acid or, more commonly, a DSPE-PEG4-amine to an activated carboxylic acid derivative of a DBCO moiety.

N-Hydroxysuccinimide (NHS) esters are highly reactive intermediates widely used for creating stable amide bonds with primary amines. encapsula.com This method is one of the most common and straightforward activation chemistries for bioconjugation. encapsula.comresearchgate.net In the synthesis of this compound, NHS esters can be employed in several ways:

Activation of a DBCO-PEG-Acid: A DBCO-PEG4-COOH molecule can be reacted with NHS in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form a DBCO-PEG4-NHS ester. researchgate.netaxispharm.com This stable, amine-reactive intermediate can then be efficiently conjugated to an amine-terminated lipid, such as DSPE-PEG-amine, to yield the final product. biochempeg.com

Activation of a Lipid-PEG-Acid: Alternatively, a DSPE-PEG-COOH intermediate can be activated to its NHS ester form. nih.gov This DSPE-PEG-NHS ester is then reacted with an amine-functionalized DBCO molecule (DBCO-amine) to form the DSPE-PEG-DBCO conjugate. researchgate.net

The use of NHS esters provides a reliable method for synthesis, as they are relatively stable and can be isolated, offering high selectivity towards amine groups under mild reaction conditions. researchgate.netlumiprobe.com

Functionalized PEG linkers containing a DBCO group can serve as initiators or building blocks in polymerization reactions to create well-defined polymer-lipid conjugates. Research has demonstrated the synthesis of DBCO-terminated, water-soluble polymers using these intermediates. nih.gov

DBCO-PEG-OH as an Initiator: DBCO-PEG4-OH has been used as an initiator for organocatalyzed ring-opening polymerization (ROP) of cyclic monomers. This approach allows for the synthesis of biodegradable polymers, such as polycarbonates and polyphosphoesters, with a terminal DBCO group ready for click chemistry conjugation. nih.gov

DBCO-PEG-Amine in Post-Polymerization Modification: In an alternative strategy, polymers are first synthesized with an NHS ester terminal group. Subsequently, a molecule like DBCO-PEG4-amine is reacted with the NHS ester-terminated polymer. nih.gov This reaction attaches the DBCO-PEG moiety to the pre-formed polymer, creating a "clickable" polymer that can then be conjugated to other molecules. nih.gov

The final step in many synthetic strategies for this compound involves the specific introduction of the DBCO group onto a lipid-PEG intermediate. This ensures that the highly reactive cyclooctyne (B158145) is added late in the synthesis, preserving its reactivity for subsequent copper-free click reactions. researchgate.net A common approach is the reaction of an amine-terminated intermediate, such as DSPE-PEG4-amine, with an amine-reactive DBCO derivative. axispharm.com DBCO-NHS esters are frequently used for this purpose, reacting efficiently with the primary amine on the PEG linker to form a stable amide bond. nih.govlifetein.com This modular approach allows for the synthesis and purification of the DSPE-PEG4-amine intermediate before the final, crucial functionalization step.

Analytical Techniques for Structural Elucidation and Purity Assessment

To ensure the successful synthesis and high quality of this compound, various analytical techniques are employed. These methods confirm the covalent conjugation of all three components and determine the purity of the final product.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural characterization of DSPE-PEG-DBCO conjugates. nih.gov Both ¹H NMR and ¹³C NMR provide detailed information at an atomic level, confirming the presence of each component and the successful formation of covalent linkages. medchemexpress.comresearchgate.net

In the ¹H NMR spectrum of this compound, characteristic peaks from each of the three moieties can be identified:

DSPE: Signals corresponding to the long fatty acid chains (stearic acid) appear as a large multiplet around 1.25 ppm, with the terminal methyl groups appearing near 0.88 ppm. The protons of the glycerol (B35011) backbone and the phosphoethanolamine headgroup resonate at specific shifts. nih.gov

PEG4: The repeating ethylene (B1197577) oxide units of the PEG linker produce a prominent singlet or narrow multiplet, typically around 3.6 ppm. researchgate.net

DBCO: The aromatic protons of the dibenzocyclooctyne ring are clearly visible in the downfield region of the spectrum, generally between 7.2 and 7.6 ppm. researchgate.net

The presence of all these characteristic signals in a single spectrum confirms the formation of the conjugate. medchemexpress.com Furthermore, by integrating the signals corresponding to the different moieties (e.g., comparing the integration of the DBCO aromatic protons to the PEG methylene (B1212753) protons), the stoichiometry or degree of functionalization can be determined, ensuring the product's quality. researchgate.net Advanced 2D NMR techniques, such as COSY, TOCSY, and HSQC, can provide even more detailed structural assignments and confirm the connectivity between the different parts of the molecule. nih.gov

Table 2: Characteristic ¹H NMR Signals for DSPE-PEG-DBCO Conjugates

| Moiety | Chemical Shift (ppm) | Description | Reference |

|---|---|---|---|

| DSPE | ~0.88 | Terminal -CH₃ of stearoyl chains | nih.gov |

| DSPE | ~1.25 | -(CH₂)n- of stearoyl chains | nih.gov |

| PEG | ~3.6 | -O-CH₂-CH₂-O- repeating units | researchgate.net |

| DBCO | ~7.2 - 7.6 | Aromatic protons | researchgate.net |

Chromatography-Based Purification and Analysis

Chromatographic techniques are indispensable for the purification of this compound after its synthesis and for the analytical assessment of its purity and the integrity of its conjugates.

Silica (B1680970) Gel Column Chromatography for Purification

Following the amidation reaction between an amine-terminated DSPE-PEG4 and a DBCO-NHS ester, silica gel column chromatography is a fundamental step to isolate the desired this compound product from unreacted starting materials and byproducts. nih.gov The principle of this technique lies in the differential partitioning of the components of a mixture between a stationary phase (silica gel) and a mobile phase.

In a typical purification protocol for related DSPE-PEG-DBCO compounds, a gradient mobile phase is employed. nih.gov The process often starts with a less polar solvent system, such as chloroform (B151607) (CHCl3), and the polarity is gradually increased by the addition of a more polar solvent like methanol (B129727) (MeOH). nih.govresearchgate.net This gradient elution allows for the sequential separation of compounds based on their affinity for the silica gel. Non-polar impurities will elute first with the less polar mobile phase, while the more polar this compound will have a stronger interaction with the silica stationary phase and will require a higher concentration of methanol to elute from the column. The fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the pure product.

Table 1: Illustrative Parameters for Silica Gel Column Chromatography Purification of DSPE-PEG Lipids

| Parameter | Description | Reference |

| Stationary Phase | Silica Gel G, 230-400 mesh | gerli.com |

| Mobile Phase | A gradient of Chloroform (CHCl3) and Methanol (MeOH) | nih.gov |

| Elution Profile | Increasing percentage of Methanol in Chloroform | nih.gov |

| Fraction Analysis | Thin-Layer Chromatography (TLC) | gerli.com |

High-Performance Liquid Chromatography (HPLC) for Purity and Identity

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity and confirm the identity of this compound. Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of PEGylated lipids. nih.gov

In a representative RP-HPLC setup, a C18 column is used as the stationary phase, and a gradient mobile phase is employed to separate the sample components. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent like methanol or acetonitrile. nih.gov An Evaporative Light Scattering Detector (ELSD) is particularly useful for detecting saturated lipids like this compound, which lack a strong UV chromophore. nih.gov The retention time of the major peak in the chromatogram serves as an indicator of the compound's identity, while the peak area relative to the total area of all peaks provides a quantitative measure of its purity. Purity levels of ≥95% are commonly reported for commercially available this compound. axispharm.com

Table 2: Representative HPLC Conditions for the Analysis of PEGylated Lipids

| Parameter | Description | Reference |

| Column | C18 reversed-phase column | nih.gov |

| Mobile Phase | Gradient of ammonium acetate buffer and methanol | nih.gov |

| Detector | Evaporative Light Scattering Detector (ELSD) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Purity Assessment | Peak area percentage of the main component | axispharm.com |

Size Exclusion Chromatography (SEC HPLC) for Conjugate Integrity

Size Exclusion Chromatography (SEC) coupled with HPLC is a critical tool for assessing the integrity of conjugates formed between this compound and biomolecules, such as proteins or antibodies. This technique separates molecules based on their hydrodynamic volume, allowing for the distinction between the conjugated product, unreacted biomolecule, and any aggregates that may have formed. chromatographyonline.com

In a typical SEC-HPLC analysis of a PEG-protein conjugate, a column with a specific pore size is chosen to effectively separate the different species. chromatographyonline.com The mobile phase is an aqueous buffer, and detection is often performed using a UV detector, which can monitor the protein component of the conjugate. chromatographyonline.com The resulting chromatogram will show distinct peaks corresponding to the high molecular weight conjugate, the smaller unconjugated protein, and any high molecular weight aggregates. This allows for the quantification of the conjugation efficiency and the assessment of the final product's homogeneity. chromatographyonline.com

Table 3: General Parameters for SEC-HPLC Analysis of PEG-Conjugates

| Parameter | Description | Reference |

| Column | Size exclusion column (e.g., TSKgel series) | |

| Mobile Phase | Aqueous buffer (e.g., phosphate-buffered saline) | |

| Detector | UV Detector (monitoring protein absorbance) | chromatographyonline.com |

| Analysis | Separation of conjugate, free protein, and aggregates | chromatographyonline.com |

Mass Spectrometry for Molecular Weight and Identity Verification

Mass spectrometry (MS) is an essential technique for the unequivocal identification of this compound by providing a precise measurement of its molecular weight. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used for the analysis of PEGylated lipids. nih.gov

The mass spectrum of this compound will exhibit a peak corresponding to its molecular ion, confirming its identity. For this compound, the expected molecular weight is approximately 1282.67 g/mol , corresponding to the molecular formula C71H116N3O15P. medchemexpress.com Fragmentation analysis within the mass spectrometer can provide further structural information. For instance, in the analysis of related DSPE-PEG compounds, characteristic fragmentation patterns, such as the loss of the fatty acid chains, can be observed, further corroborating the structure of the lipid portion of the molecule. nih.gov

Table 4: Molecular Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C71H116N3O15P | medchemexpress.com |

| Molecular Weight | 1282.67 g/mol | medchemexpress.com |

| Mass Spectrometry Technique | Electrospray Ionization (ESI-MS) | nih.gov |

Spectroscopic Methods for Conjugation Monitoring (e.g., UV-Vis and Fluorescence)

Spectroscopic methods, particularly UV-Vis and fluorescence spectroscopy, are invaluable for real-time monitoring of the conjugation reaction between this compound and an azide-functionalized molecule through the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

The DBCO moiety within this compound possesses a characteristic UV absorbance peak at approximately 309-310 nm. aatbio.comresearchgate.net As the SPAAC reaction proceeds and the DBCO ring reacts with an azide (B81097), this characteristic absorbance decreases. aatbio.comigem.org By monitoring the change in absorbance at this wavelength over time, the progress of the conjugation can be followed in real-time. aatbio.com

Table 5: UV-Vis Spectroscopic Monitoring of this compound Conjugation

| Parameter | Description | Reference |

| Monitored Wavelength | ~309-310 nm | aatbio.comresearchgate.net |

| Observation | Decrease in absorbance over time | aatbio.comigem.org |

| Indication | Consumption of the DBCO group, indicating reaction progress | aatbio.com |

Fluorescence spectroscopy offers another sensitive method for monitoring the SPAAC reaction. This is often achieved by using a fluorogenic azide, a molecule that is non-fluorescent or weakly fluorescent but becomes highly fluorescent upon reacting with the DBCO group to form a triazole. The increase in fluorescence intensity is directly proportional to the amount of product formed, providing a convenient and highly sensitive means to track the reaction kinetics.

Mechanistic Investigations of Strain Promoted Alkyne Azide Cycloaddition Spaac with Dspe Peg4 Dbco

Fundamental Principles of Copper-Free Click Chemistry in Bioconjugation

Copper-free click chemistry represents a significant advancement from the original copper-catalyzed azide-alkyne cycloaddition (CuAAC), primarily by eliminating the need for a cytotoxic copper catalyst. nih.govbiochempeg.com This makes it exceptionally suitable for applications in living systems. biochempeg.com The driving force behind this bioorthogonal reaction is the high ring strain of cyclooctyne (B158145) derivatives like dibenzocyclooctyne (DBCO). nanosoftpolymers.com

The alkyne group in a linear configuration has a bond angle of 180°. To form an eight-membered ring, this bond angle must be severely distorted, resulting in approximately 18 kcal/mol of ring strain. This stored energy significantly lowers the activation energy of the [3+2] cycloaddition reaction with an azide (B81097). When a DBCO moiety, such as the one on DSPE-PEG4-DBCO, reacts with an azide-functionalized molecule, the release of this ring strain drives the reaction forward spontaneously and rapidly at physiological temperatures, forming a stable triazole linkage. biochempeg.combiochempeg.com This reaction is highly selective, as neither the strained alkyne nor the azide will react with other functional groups typically found in biological systems, ensuring that the conjugation is specific to the intended targets. nanosoftpolymers.combroadpharm.com

Reaction Kinetics and Efficiency in Aqueous Environments and Biological Media

The efficiency of the SPAAC reaction is a key factor in its widespread adoption. The reaction between DBCO and azides is known to be very fast, with second-order rate constants that are significantly higher than many other bioorthogonal reactions. acs.org The kinetics are influenced by several factors including the solvent, pH, and the specific structure of the azide and alkyne.

Studies have shown that 1,3-dipolar cycloaddition reactions, including SPAAC, tend to have increased rates with a higher mole fraction of water in the solvent, which is attributed to the stabilization of the transition state through hydrogen bonding. ugent.be The reaction is efficient across a range of pH values, though some studies indicate that higher pH can generally increase reaction rates. nih.govrsc.org For instance, investigations using DBCO-modified antibodies have demonstrated that reaction rates are consistently higher in HEPES buffer compared to PBS. nih.govrsc.org

The this compound construct is designed for use in aqueous environments, where the DSPE lipid anchors the molecule into a lipid bilayer (e.g., a liposome (B1194612) surface), and the hydrophilic PEG4 spacer extends the reactive DBCO group into the surrounding medium. biochempeg.com While the bulky DSPE anchor can potentially introduce steric hindrance, the PEG spacer helps to mitigate this, making the DBCO group accessible for reaction. nih.gov A study comparing the incorporation efficiency of DSPE-PEG2000-DBCO with a cholesterol-based analogue (CHOL-PEG2000-DBCO) for cell surface engineering found that the cholesterol-based anchor showed higher incorporation into RAW 264.7 cell membranes. nih.gov This suggests that the choice of lipid anchor can influence the presentation and subsequent reactivity of the DBCO group on a cell surface, though the fundamental reaction kinetics in solution remain rapid.

| DBCO Reagent | Azide Partner | Buffer System (pH) | Temperature (°C) | Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|

| sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (7.0) | 37 | 1.22 | nih.gov |

| sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | PBS (7.0) | 37 | 0.85 | nih.gov |

| sulfo-DBCO-amine | 3-azido-L-alanine | HEPES (7.0) | 37 | 0.55 | nih.gov |

| sulfo-DBCO-amine | 3-azido-L-alanine | PBS (7.0) | 37 | 0.32 | nih.gov |

| DBCO-PEG5-trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (7.0) | 37 | 0.37 | nih.gov |

| DBCO-PEG5-trastuzumab | 3-azido-L-alanine | HEPES (7.0) | 37 | 0.22 | nih.gov |

This table presents kinetic data for related DBCO compounds to illustrate the influence of reaction conditions and molecular structure on SPAAC kinetics. The data highlights the fast reaction rates achievable in aqueous buffers at physiological temperature and pH.

Bioorthogonality and Selectivity in Complex Biological Systems

A defining characteristic of the SPAAC reaction is its bioorthogonality. This means the reaction proceeds with high selectivity and does not interfere with or cross-react with the vast array of functional groups present in complex biological environments such as cell lysates, cell culture media, or even within living organisms. ugent.be The azide and the strained alkyne are considered "invisible" to biological machinery. broadpharm.com

The DBCO group on this compound does not react with naturally occurring functional groups like amines, thiols, or carboxylates, ensuring that when it is used to functionalize liposomes, for example, the subsequent conjugation will only occur with a molecule bearing a complementary azide group. broadpharm.com This high degree of selectivity is crucial for applications such as targeted drug delivery, where a liposome decorated with this compound can be specifically directed to azide-modified cells or tissues. nih.gov Studies have demonstrated the successful and specific conjugation of DBCO-functionalized nanoparticles to azide-labeled cells with very low non-specific background binding, underscoring the high selectivity of the SPAAC reaction in a cellular context. ugent.be

Influence of PEG Linker Length on Reaction Dynamics and Bioconjugation Accessibility

The polyethylene (B3416737) glycol (PEG) linker in this compound plays a multifaceted role in the reaction dynamics. The primary functions of the PEG spacer are to enhance the water solubility of the lipid conjugate and to extend the reactive DBCO group away from the surface of the liposome or nanoparticle it is incorporated into. nanosoftpolymers.combiochempeg.com

This extension is critical for overcoming steric hindrance. nih.gov The surface of a liposome is crowded, and the bulky DSPE lipid anchor can situate the DBCO group close to this surface. The PEG4 linker acts as a flexible arm, increasing the accessibility of the DBCO group to its azide-containing binding partner in the aqueous phase. Research on antibody-drug conjugates has shown that the inclusion of a PEG linker can significantly enhance reaction rates. nih.govrsc.org A study using a DBCO-modified antibody found that the presence of a PEG5 linker increased the SPAAC reaction rate by an average of 31% compared to a version without the PEG spacer. nih.govrsc.org This enhancement is attributed to the PEG linker minimizing steric hindrance by increasing the distance between the antibody and the DBCO group, which facilitates the approach of the azide molecule. nih.govrsc.org While this data is for an antibody system, the principle directly applies to the this compound construct on a liposome surface. The length of the PEG chain can be tuned to optimize this effect, with longer chains generally providing greater steric shielding and accessibility.

Strategies for Reversible or Controlled Click Chemistry Applications (e.g., utilizing Dde protecting groups)

While the stability of the triazole bond formed in SPAAC is typically an advantage, some applications benefit from the ability to reverse the conjugation or control its timing. This can be achieved by incorporating a cleavable linker into one of the reaction partners. One such strategy involves the use of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group. axispharm.comiris-biotech.de

The Dde group is stable under many standard chemical conditions but can be selectively cleaved using a mild aqueous solution of hydrazine (B178648) (typically 2%) or hydroxylamine. axispharm.comiris-biotech.deiris-biotech.de This orthogonality makes it an excellent candidate for creating reversible bioconjugations. For instance, a Dde-cleavable linker could be incorporated between an azide and a payload molecule. This azide-Dde-payload construct can then be "clicked" to a liposome functionalized with this compound. The resulting conjugate would be stable under physiological conditions. Upon exposure to a specific trigger (i.e., hydrazine), the Dde linker would be cleaved, releasing the payload from the liposome surface. iris-biotech.de

This "catch-and-release" strategy has significant potential in drug delivery and diagnostics. iris-biotech.de For example, a therapeutic agent could be attached to a targeting liposome via a Dde linker. After the liposome reaches its target site, a controlled release of the therapeutic could be initiated. While direct literature examples of combining this compound with a Dde-azide linker are not prominent, the chemical principles are well-established, offering a clear strategic pathway for developing controlled or reversible liposome-based systems. axispharm.comiris-biotech.de

Advanced Bioconjugation Strategies Utilizing Dspe Peg4 Dbco

Protein and Peptide Conjugation

DSPE-PEG4-DBCO serves as a critical linker for the conjugation of proteins and peptides to the surface of lipid nanoparticles. This process typically involves two main stages. First, the protein or peptide of interest is modified to incorporate an azide (B81097) group. Subsequently, this azide-functionalized biomolecule is reacted with liposomes or micelles containing this compound. The DBCO group on the lipid linker reacts specifically with the azide on the protein via the SPAAC mechanism, forming a stable triazole linkage. broadpharm.comencapsula.com This method effectively tethers the protein to the lipid surface, a crucial step in developing targeted therapies and functionalized biomaterials.

Site-Specific Labeling Methodologies

Achieving a uniform and functionally intact bioconjugate hinges on the ability to control the site of modification on the protein. Site-specific labeling ensures that the protein's active sites or antigen-binding domains remain unobstructed and that the final product is homogeneous. Several advanced methodologies are employed to introduce azides at precise locations on a protein for subsequent reaction with this compound.

Enzymatic methods offer high specificity. For example, bacterial transglutaminase (BTG) can be used to attach azide-containing lysine (B10760008) surrogates to specific glutamine residues (like Q295 in the heavy chain of some antibodies). nih.gov Similarly, Sortase A (SrtA) recognizes a specific C-terminal peptide sequence (LPXTG) and can be used to ligate an azide-modified glycine (B1666218) peptide to the protein. nih.govuu.nl Another powerful technique is the genetic incorporation of unnatural amino acids containing azide functionalities at predetermined sites during protein synthesis. These site-specifically azide-modified proteins can then be efficiently coupled to this compound-functionalized surfaces.

| Methodology | Target Residue/Sequence | Enzyme Required | Key Characteristics |

| Transglutaminase Ligation | Specific Glutamine (Q) residues | Bacterial Transglutaminase (BTG) | Highly specific, modifies native protein sequences. nih.gov |

| Sortase A Ligation | C-terminal LPXTG motif | Sortase A (SrtA) | Requires genetic engineering of a recognition tag. nih.govuu.nl |

| Genetic Code Expansion | Any chosen site | None (requires modified cellular machinery) | Allows precise placement of the azide group anywhere in the protein sequence. |

Antibody Functionalization for Targeted Bioconjugates

The functionalization of antibodies is a prime application for this compound, enabling the creation of immunoliposomes and other targeted bioconjugates. nih.gov By attaching a targeting antibody to a drug-loaded nanoparticle, the therapeutic payload can be directed specifically to cells that overexpress the corresponding antigen, such as cancer cells. rsc.org

A common strategy involves the site-specific introduction of an azide onto the antibody, often in the Fc region to ensure that the antigen-binding fragments (Fab) remain fully active. researchgate.net This azide-modified antibody is then reacted with liposomes that have been prepared with this compound. The resulting antibody-functionalized nanoparticle exhibits enhanced binding and internalization into target cells. rsc.orgresearchgate.net Research has demonstrated that this approach leads to a robust and oriented coupling of antibodies on vesicle surfaces, which is crucial for therapeutic efficacy. researchgate.net

| Antibody | Target Antigen | Cell Line | Key Finding | Reference |

| Anti-mouse CD11c | CD11c | - | Successful site-specific coupling of the antibody to DBCO-functionalized liposomes confirmed. | researchgate.net |

| Cetuximab | Epidermal Growth Factor Receptor (EGFR) | U87-EGFR+ | Antibody-functionalized carbon nanotubes showed enhanced internalization in EGFR-positive cancer cells. | rsc.org |

| Anti-CD20 | CD20 | Lymphoma cells | Bispecific antibodies binding both PEG and CD20 enhanced liposome (B1194612) internalization and efficacy. | nih.gov |

Thiol-Maleimide Mediated Pre-conjugation Routes

Thiol-maleimide chemistry offers an alternative, though often less site-specific, route for preparing proteins for conjugation with this compound. This method leverages the reaction between a maleimide (B117702) group and a free thiol (sulfhydryl) group on a protein's cysteine residue.

In one approach, the protein is first "pre-conjugated" by reacting its cysteine residues with a heterobifunctional reagent containing both a maleimide and an azide group (e.g., Maleimide-PEG-Azide). This process installs the necessary azide handle onto the protein, which can then be clicked to this compound on a liposome. uu.nl

Conversely, a molecule with a free thiol can be reacted with a Maleimide-PEG4-DBCO linker. thermofisher.commedchemexpress.com This attaches the DBCO moiety to the thiol-containing molecule, preparing it for conjugation to an azide-functionalized surface. While effective, this strategy's specificity depends on the number and accessibility of cysteine residues on the protein, and it can sometimes lead to a heterogeneous mixture of products compared to enzymatic methods. uu.nl The maleimide group itself is susceptible to hydrolysis, so reaction conditions must be carefully controlled. thermofisher.com

Enzymatic Ligation Approaches (e.g., Sortase A-mediated Ligation)

Sortase A (SrtA) mediated ligation is a powerful enzymatic tool for site-specific protein modification that can be integrated with this compound chemistry. nih.gov The S. aureus SrtA enzyme recognizes the C-terminal sorting motif LPXTG (where X is any amino acid), cleaves the peptide bond between threonine and glycine, and forms a covalent acyl-enzyme intermediate. nih.govnih.gov This intermediate is then resolved by a nucleophilic attack from an N-terminal oligo-glycine sequence.

To interface this with this compound, a protein of interest is first engineered to include a C-terminal LPXTG tag. In a separate step, SrtA is used to ligate a small, azide-bearing nucleophile (e.g., GGG-Azide) onto the protein's C-terminus. uu.nl This process yields a protein with a single, site-specifically installed azide group. This modified protein is then purified and can be readily conjugated to this compound-containing nanoparticles via the copper-free click reaction. uu.nl This multi-step approach provides excellent control over conjugation stoichiometry and orientation. uu.nl

Nucleic Acid Labeling and Functionalization in Research

This compound is instrumental in anchoring nucleic acids, such as DNA and RNA aptamers, to lipid-based delivery systems. The strategy is direct: the nucleic acid is synthesized with a terminal azide modification. This azide-functionalized oligonucleotide is then conjugated to pre-formed micelles or liposomes containing this compound through the SPAAC reaction. nih.gov

This methodology has been successfully used to engineer cell surfaces. For instance, by incubating cells with DSPE-PEG-DBCO lipids, the lipid anchor inserts into the cell membrane, displaying the reactive DBCO group on the cell surface. These modified cells can then capture azide-functionalized biomolecules. One study demonstrated the surface engineering of macrophages with nucleic acid aptamers for the purpose of capturing circulating tumor cells. nih.gov

| Biomolecule | Linker Used | Application | Research Focus | Reference |

| Nucleic Acid Aptamers | DSPE-PEG2000-DBCO | Cell Surface Engineering | Capture of circulating tumor cells by engineered macrophages. | nih.gov |

| Azide-PEG4-Biotin | DSPE-PEG2000-DBCO | Cell Surface Labeling | Investigating the incorporation efficiency of anchor lipids into cell membranes. | nih.gov |

| FLAG-tag (DYKDDDDK) peptide | DBCO-PEG4-FLAG | Detection of Azide-Molecules | Labeling of azide-functionalized micelles for detection with anti-FLAG antibodies. | jenabioscience.com |

Cross-linking of Biomolecules and Polymeric Structures

The heterobifunctional nature of this compound makes it an effective cross-linking agent for building complex biomolecular and polymeric structures. The DSPE lipid anchor provides a mechanism for self-assembly, spontaneously inserting into and organizing within a lipid bilayer to form structures like liposomes. broadpharm.combroadpharm.com This action effectively "cross-links" the individual lipid molecules into a stable nanoparticle.

Once incorporated into a liposome, the outwardly facing DBCO group is available for reaction. nanosoftpolymers.com If reacted with azide-functionalized polymers or other azide-bearing nanoparticles, this compound serves as the molecular bridge connecting the two entities. This capability allows for the creation of layered nanostructures or the tethering of liposomes to polymeric hydrogels. Furthermore, it can be used to attach multiple azide-containing molecules—be they proteins, peptides, or nucleic acids—to a single liposome surface, enabling the construction of multifunctional nanoparticles with precisely controlled surface chemistry. biorxiv.org

Circularization of Biomolecules

The generation of cyclic biomolecules, such as peptides, proteins, and oligonucleotides, represents a significant advancement in biotechnology and drug development. Cyclization can confer remarkable advantages over linear counterparts, including enhanced structural stability, increased resistance to enzymatic degradation, improved receptor-binding affinity and selectivity, and better control over conformation. The heterobifunctional linker, this compound, provides a versatile platform for achieving biomolecule circularization through intramolecular strain-promoted alkyne-azide cycloaddition (SPAAC).

The fundamental strategy for circularizing a biomolecule using this compound involves the introduction of two key reactive groups at the termini of the linear precursor: an azide (-N₃) group and a functional group compatible with the DSPE-PEG4 end of the linker. The this compound then acts as a bridge, with its dibenzocyclooctyne (DBCO) group reacting with the azide on the biomolecule in a highly efficient and bioorthogonal manner. The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion provides a lipid anchor, which can be advantageous for membrane association or incorporation into lipid-based drug delivery systems, while the PEG4 (polyethylene glycol) spacer enhances solubility and provides spatial separation between the biomolecule and the lipid.

The process begins with the synthesis or modification of the linear biomolecule to incorporate a terminal azide group at one end and a suitable reactive handle at the other. For instance, a peptide can be synthesized with an azido-amino acid at one terminus and an amino acid with a reactive side chain at the other. The this compound is then conjugated to the second terminus. The final step is the intramolecular "click" reaction between the pendant azide and the DBCO group, which proceeds spontaneously under physiological conditions without the need for a cytotoxic copper catalyst, resulting in the formation of a stable triazole linkage and the desired cyclic biomolecule. aatbio.com

This methodology offers a robust and versatile approach to creating a diverse range of cyclic biomolecules with tailored properties. The inherent biocompatibility of the SPAAC reaction makes it suitable for complex biological systems. magtech.com.cn

Research Findings in Biomolecule Circularization

While direct literature explicitly detailing the use of this compound for the sole purpose of biomolecule circularization is emerging, the principles are well-established through studies on similar linkers and related bioconjugation techniques. Research on peptide-PEG-lipid conjugates has demonstrated the feasibility of linking these components, often as a precursor to their incorporation into larger structures like liposomes. nih.gov Studies have shown that peptide-PEG-lipids can effectively stabilize cationic liposome–DNA complexes into nanoparticles. nih.gov

Furthermore, the efficiency of intramolecular click chemistry for cyclization is well-documented. For example, template-free click ligation has been successfully used for the intramolecular circularization of single-stranded oligonucleotides. nih.gov In these strategies, a linear oligonucleotide is synthesized with a 5'-alkyne and a 3'-azide, which then undergo an intramolecular cycloaddition to form a cyclic structure. While not employing this compound, these studies validate the core chemical principle.

The synthesis of cyclic peptides has also been achieved using sortase-mediated ligation in conjunction with click chemistry, where a DBCO-containing peptide fragment can be cyclized. broadpharm.com This highlights the modularity of the DBCO-azide reaction in complex peptide architectures.

The following table summarizes the key components and reaction characteristics involved in the circularization of biomolecules using a DSPE-PEG-DBCO linker.

| Component/Parameter | Description | Key Role in Circularization |

| DSPE | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) | Provides a lipid anchor for membrane interaction or formulation into lipid nanoparticles. |

| PEG4 | Tetra-polyethylene glycol | A hydrophilic spacer that increases solubility and reduces steric hindrance. |

| DBCO | Dibenzocyclooctyne | A strained alkyne that reacts specifically with azides via SPAAC. aatbio.combroadpharm.com |

| Azide-modified Biomolecule | Peptide, protein, or oligonucleotide with a terminal azide group. | Provides one of the reactive partners for the intramolecular click reaction. |

| SPAAC Reaction | Strain-Promoted Alkyne-Azide Cycloaddition | The bioorthogonal reaction that forms the covalent cyclic linkage. magtech.com.cn |

| Reaction Conditions | Typically aqueous buffers at physiological pH and temperature. | Allows for cyclization under biocompatible conditions without catalysts. aatbio.com |

The research in this area points towards a promising future for this compound and similar linkers in the creation of advanced, cyclic biomaterials for therapeutic and diagnostic applications. The ability to combine the stabilizing effects of cyclization with the membrane-anchoring properties of the DSPE lipid opens up new avenues for drug delivery and cellular targeting.

Applications in Advanced Delivery Systems Preclinical and in Vitro Research

DSPE-PEG4-DBCO serves as a heterobifunctional linker, combining the properties of the phospholipid DSPE, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a dibenzocyclooctyne (DBCO) reactive group. broadpharm.combiochempeg.com This unique structure enables its use in creating sophisticated and targeted drug delivery vehicles. The DSPE portion acts as a lipid anchor, the PEG chain provides a "stealth" shield and improves solubility, and the DBCO group allows for specific conjugation through copper-free click chemistry. broadpharm.comnanosoftpolymers.combroadpharm.com

Integration into Lipid Bilayers and Nanodisc Formulations

The functionalization of lipid-based nanoparticles begins with the successful incorporation of this compound into their structure. The hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) anchor is a saturated phospholipid that facilitates the stable integration of the molecule into the lipid bilayer of liposomes and lipid nanoparticles (LNPs). broadpharm.combroadpharm.comnih.gov The process of creating these nanoparticles often involves dissolving the constituent lipids, including functional lipids like DSPE-PEG-DBCO and skeleton lipids such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), in a solvent, followed by evaporation to form a thin film which is then rehydrated. nih.gov

The integration of DSPE-PEG lipids into the bilayer is a critical factor that influences the nanoparticle's in vivo pharmacokinetics. nih.gov While essential for creating functional nanoparticles, research has noted that the miscibility of DSPE-PEG with other common formulation lipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) can be complex, with some studies of lipid monolayers reporting immiscibility. nih.gov Despite these complexities, DSPE-PEG lipids are widely used in preclinical research to form stable vesicles. nih.gov

Post-Insertion Methodologies for Surface Modification

A significant advantage of this compound is its utility in post-insertion methodologies, a robust and flexible technique for modifying the surface of pre-formed nanoparticles. springernature.comnih.gov This process allows for the decoration of liposomes or LNPs with various molecules, such as targeting ligands, after the nanoparticles have already been formed and potentially loaded with a therapeutic agent. springernature.comencapsula.com

| Parameter | Description | Example Condition | Reference |

|---|---|---|---|

| Methodology | A ligand-lipid conjugate is incubated with pre-formed lipid nanoparticles, allowing the conjugate to insert into the lipid bilayer. | Conjugation of an azide-ligand to DSPE-PEG-DBCO followed by incubation with siRNA LNPs. | springernature.comresearchgate.net |

| Incubation Temperature | Elevated temperature is often used to facilitate the insertion of the lipid anchor into the bilayer. | 2 hours at 45°C. | researchgate.net |

| Key Advantage | Separates the drug loading and ligand conjugation steps, which simplifies process optimization and minimizes complexity. | Can be used to attach antibodies or peptides to liposomes already containing a drug. | encapsula.com |

| Mechanism | The hydrophobic lipid tail of the DSPE-PEG-DBCO preferentially inserts into the hydrophobic core of the liposome's lipid bilayer. | Insertion is believed to occur via micelle intermediates from which monomers are released. | researchgate.net |

Role in Lipid Nanoparticle Stability and Structural Integrity

The inclusion of DSPE-PEG lipids is fundamental to the stability and structural integrity of liposomal and LNP formulations. biochempeg.com Typically composing a small molar percentage of the total lipid content (e.g., ~1.5 mol%), PEG-lipids play an outsized role in the physical characteristics of the nanoparticles. biochempeg.com They contribute to particle stability by forming a hydrated layer on the surface, which decreases the likelihood of particle aggregation. biochempeg.com

Research has demonstrated that incorporating DSPE-PEG into liposome (B1194612) membranes enhances their stability in challenging environments, such as high-cation solutions. nih.gov The survival rate of liposomes was shown to increase with a higher molar ratio of DSPE-PEG. nih.gov This stabilizing effect is attributed to the PEG chains sterically hindering the access of destabilizing ions to the lipid membrane surface. nih.gov The DSPE anchor itself, being a saturated phospholipid, also contributes to the formation of tightly packed and stable lipid bilayers. biochempeg.com

Research into Encapsulation of Hydrophobic Payloads

In preclinical research, solid lipid nanoparticles (SLNs) have been effectively used to encapsulate hydrophobic drugs that have poor solubility in both aqueous and lipid phases. nih.gov For instance, a modified double emulsion solvent evaporation method was successfully developed to encapsulate Raloxifene HCl into SLNs, achieving a high encapsulation efficiency of 85%. nih.gov Such studies show that lipid-based nanoparticles, the same types that are functionalized with this compound, are effective vehicles for delivering hydrophobic payloads. nih.gov

PEGylation for Enhanced Aqueous Solubility and Systemic Persistence in Preclinical Models

The process of attaching PEG chains, known as PEGylation, is a cornerstone of modern nanomedicine, and this compound is a key reagent in this strategy. The hydrophilic PEG4 linker significantly increases the aqueous solubility of the entire nanoparticle construct. broadpharm.comaxispharm.com This PEG layer also forms a protective corona that reduces the non-specific binding of plasma proteins to the nanoparticle surface, a process known as opsonization. nanosoftpolymers.combiochempeg.com

By limiting protein binding, PEGylation allows nanoparticles to evade recognition and clearance by the mononuclear phagocyte system (MPS). biochempeg.comnih.gov This "stealth" characteristic leads to substantially prolonged blood circulation times in preclinical models, which is critical for enabling the nanoparticles to reach their target tissue. nih.gov However, research also indicates that the in vivo performance is highly dependent on the specific structure of the PEG-lipid. Studies in mouse models have shown that factors such as the length of the lipid anchor can significantly impact circulation time and therapeutic efficacy, highlighting the need for careful optimization of the PEG-lipid component for each application. nih.govnih.gov

Development of Multi-functionalized Liposomes and Nanoparticles

This compound is an ideal tool for the development of multi-functional nanoparticles designed for theranostic applications. nih.gov The DBCO group facilitates a highly efficient and bioorthogonal copper-free click chemistry reaction with azide-modified molecules. biochempeg.comnanosoftpolymers.com This allows researchers to covalently attach a wide array of functional moieties—such as targeting ligands, imaging agents, and additional therapeutic molecules—to the nanoparticle surface under gentle, physiological conditions. biochempeg.comencapsula.com

Polymeric and Hydrogel-Based Systems

This compound's structure is ideally suited for incorporation into polymeric and hydrogel-based delivery platforms. The DSPE lipid anchor embeds within hydrophobic domains of nanoparticles or liposomes, while the PEG-DBCO chain extends into the aqueous environment, ready for further modification. broadpharm.comnih.gov

Integration into Stimuli-Responsive Polymer Networks

Stimuli-responsive systems are designed to release their payload in response to specific environmental triggers common in pathological tissues, such as changes in pH, redox state, or enzyme concentration. nih.govnih.gov The this compound moiety can be integrated into these smart polymer networks. For instance, the DSPE portion can be incorporated into the core of a self-assembling polymer-based micelle or nanoparticle. The DBCO group, projecting from the surface, can then be used to attach targeting ligands or therapeutic molecules via copper-free click chemistry. biochempeg.com This allows for the creation of nanocarriers that remain stable in circulation but undergo structural changes or payload release when they encounter the specific stimuli of a target site, like a tumor microenvironment. nih.gov

Multi-stage Delivery Platforms Design

Multi-stage delivery systems are engineered to overcome multiple biological barriers by releasing different components at different stages. nih.govrsc.org this compound is valuable in the design of such complex platforms. A first-stage microparticle, designed for vascular navigation, can carry a payload of second-stage nanoparticles. rsc.org These nanoparticles, formulated with this compound, can be loaded with a therapeutic agent. The DBCO group on the nanoparticle surface allows for the attachment of molecules that facilitate release from the microparticle or targeting to specific cells after release. This hierarchical design allows for sequential negotiation of the body's transport obstacles. nih.govrsc.org

Capture and Release Mechanisms of Payloads

The primary mechanism for payload capture involving this compound is the strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. medchemexpress.commedchemexpress.com A payload (e.g., a small molecule drug, a peptide, or a protein) is first chemically modified to include an azide (B81097) group. This azide-modified payload can then be "clicked" onto the DBCO group of the this compound molecule, forming a stable triazole linkage. broadpharm.com

This conjugation can be performed to functionalize a liposome or micelle surface. Research has demonstrated two-step, catch-and-release systems where a polymer network containing azide groups is first formed in a target area. Subsequently, a payload conjugated to DBCO is introduced and captured by the network via the click reaction. nih.gov Release can be triggered by incorporating cleavable linkers, such as matrix metalloproteinase (MMP)-degradable peptides, into the system, which break down in the presence of disease-related enzymes. nih.gov

Table 1: Research Findings on DSPE-PEG-DBCO in Delivery Systems This table is interactive. You can sort and filter the data.

| System Type | Key Feature | Mechanism | Payload/Target | Research Focus | Reference |

|---|---|---|---|---|---|

| Polymeric Nanoparticles | Stimuli-Responsive | pH-sensitive hydrolysis, enzyme cleavage | siRNA, Doxorubicin (B1662922) | Enhanced delivery to tumor cells | nih.gov |

| Hydrogel Network | Catch-and-Release | Azide-DBCO Click Chemistry, MMP-degradation | Fluorescent Payload | Flexible, multi-potent agent for disease treatment | nih.gov |

| Multi-stage Vectors | Overcoming Barriers | Sequential release of nano-components | Liposomal siRNA, Paclitaxel | Addressing multiple transport obstacles in the body | nih.govrsc.org |

| Lipid Nanoparticles | Surface Functionalization | Copper-free Click Chemistry | Azide-modified molecules | Nanoparticle functionalization for drug delivery | biochempeg.combroadpharm.com |

PROTAC (Proteolysis-Targeting Chimera) Development

PROTACs are heterobifunctional molecules that co-opt the body's own protein disposal system to eliminate disease-causing proteins. medchemexpress.com They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. nih.gov

This compound as a Constituent PROTAC Linker

This compound serves as a versatile, PEG-based PROTAC linker. medchemexpress.commedchemexpress.com In this context, its role shifts from anchoring to a nanoparticle to connecting the two active ends of the PROTAC molecule. The DBCO group provides a convenient handle for covalently attaching one of the PROTAC's ligands (either the target-binding ligand or the E3-recruiting ligand) through a click reaction with an azide-modified partner. The DSPE end can be used to impart specific physicochemical properties to the final PROTAC molecule, such as improved solubility or membrane interaction, although more commonly the entire DSPE-PEG-DBCO structure is utilized as a building block in the synthesis of the complete PROTAC.

Facilitation of E3 Ubiquitin Ligase Recruitment for Target Protein Degradation

The ultimate function of a PROTAC is to form a ternary complex between the target protein and an E3 ubiquitin ligase. nih.gov The linker, for which this compound can be a component, is crucial for this process. Its length and flexibility, governed by the PEG4 chain, determine the spatial orientation of the two recruited proteins. researchgate.net This orientation is critical for the E3 ligase to efficiently transfer ubiquitin to lysine (B10760008) residues on the surface of the target protein. researchgate.netrsc.org Successful ubiquitination marks the target protein for degradation by the proteasome, effectively removing it from the cell. medchemexpress.com Studies have shown that recruiting E3 ligases to different regions of a protein surface, guided by the linker, can significantly impact degradation efficiency. rsc.orgnih.gov The choice of linker is therefore a key aspect of PROTAC design to achieve optimal and selective protein degradation. researchgate.net

Table 2: Research Findings on E3 Ligase Recruitment and Degradation This table is interactive. You can sort and filter the data.

| Target Protein | E3 Ligase Recruited | Key Finding | Significance | Reference |

|---|---|---|---|---|

| EGFP, DUSP6 | Cereblon (CRBN) | Degradation efficiency depends on the site of E3 ligase recruitment. | Informs PROTAC design for proteins without known ligands. | researchgate.netrsc.org |

| ERRα | Cereblon (CRBN) | Degradation was improved by recruiting the E3 ligase to regions different from the known ligand binding site. | Demonstrates that optimal degradation may not occur via the active site. | rsc.org |

| EGFR, EPOR, PD-1 | RNF128, RNF130, etc. | Heterobifunctional nanobodies can induce proximity and cause membrane clearance of target receptors. | Provides a modular toolbox for degrading cell surface proteins. | nih.gov |

| DUSP6 | Cereblon (CRBN) | A known small molecule inhibitor was a poor starting point for PROTAC design, but degradation was achieved by targeting a lysine-rich region. | Validates that DUSP6 is degradable and provides a new strategy for targeting it. | nih.gov |

Cell Surface Engineering and Modification

Cell surface engineering involves the deliberate modification of a cell's outer membrane to alter its properties or introduce new functionalities. nih.gov this compound is extensively used for this purpose due to its amphiphilic nature and its reactive DBCO group, which allows for subsequent bioorthogonal conjugation reactions. nih.govnih.gov

Direct Anchoring of Lipid Conjugates into Cell Membranes

The fundamental principle behind using this compound for cell surface modification is its ability to spontaneously insert and anchor itself within the cell's lipid bilayer. nih.gov This process is driven by the hydrophobic effect. nih.gov

The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion of the molecule is a phospholipid with two long, saturated hydrocarbon chains. These chains are strongly hydrophobic and readily integrate into the hydrophobic core of the cell membrane. broadpharm.com The hydrophilic poly(ethylene glycol) (PEG) linker and the terminal dibenzocyclooctyne (DBCO) group remain exposed on the cell surface, accessible in the aqueous extracellular environment. nih.govbiochempeg.com

The anchoring process is straightforward and typically involves incubating living cells in a buffer or culture medium containing a solution of this compound. nih.gov The lipid conjugate spontaneously partitions from the aqueous phase into the cell membrane without requiring electroporation or viral vectors, and generally without causing significant toxicity. nih.govnih.gov

Assessment of Anchor Lipid Incorporation Efficiency

Quantifying the number of lipid anchors successfully incorporated into a cell membrane is crucial for standardizing protocols and understanding the relationship between surface modification density and cellular function. The efficiency of this compound incorporation is commonly assessed using fluorescence-based methods like flow cytometry and confocal microscopy. nih.govnih.gov

The general procedure involves two steps:

Incorporation: Cells are incubated with this compound for a specific duration. nih.gov

Labeling and Detection: The cells are then washed to remove any unincorporated lipid and subsequently incubated with a molecule containing an azide group and a fluorescent reporter (e.g., an azide-conjugated fluorophore like Alexa Fluor 488). nih.gov The DBCO group on the cell surface reacts with the azide group via copper-free click chemistry, covalently attaching the fluorophore to the cell. nih.gov The intensity of the cellular fluorescence, which is proportional to the number of accessible DBCO moieties, is then measured.

Research has shown that the extent of modification can be controlled by varying the concentration of the this compound used during incubation. nih.gov Studies have also compared the incorporation efficiency of DSPE-based anchors with other lipid anchors, such as those based on cholesterol. In one study using RAW 264.7 macrophage cells, a cholesterol-based anchor (CHOL-PEG2000-DBCO) showed higher incorporation efficiency and less internalization compared to a DSPE-based anchor (DSPE-PEG2000-DBCO). nih.gov This suggests that incorporation efficiency can be cell-type dependent and influenced by the specific lipid composition of the target cell membrane. nih.gov

Table 1: Research Findings on DSPE-PEG-DBCO Incorporation

| Parameter | Cell Line | Lipid Conjugate | Methodology | Key Finding | Reference |

|---|---|---|---|---|---|

| Incorporation Efficiency | RAW 264.7 Macrophages | DSPE-PEG2000-DBCO | Incubation followed by click reaction with azide-biotin and detection with streptavidin-FITC via flow cytometry and confocal microscopy. | Successful incorporation was observed, but it was lower compared to a cholesterol-based anchor in this cell line. | nih.gov |

| Modulation of Incorporation | MCF-7 and Raji cells | DSPE-PEG2000-DBCO | Incubation with varying concentrations of the lipid conjugate followed by click reaction with an azide-fluorophore and analysis by flow cytometry. | The extent of surface modification could be easily modulated by varying the concentration of the phospholipid conjugate. | nih.gov |

| Spontaneous Anchoring | Various cell lines | FITC-labeled PEG-lipids (including DSPE) | Incubation and measurement of fluorescence to determine binding and dissociation rates. | PEG-lipids spontaneously anchored to the cell membrane within 15 minutes. Increased hydrophobicity of the lipid anchor slowed the dissociation rate. | nih.gov |

Modulation of Cell Surface Functionality

Once this compound is anchored to the cell surface, the exposed DBCO group serves as a versatile chemical handle for attaching a wide array of molecules through copper-free click chemistry. biochempeg.comd-nb.info This ability to "click" functional molecules onto the cell exterior allows for the precise modulation of cell surface functionality. nih.gov

Applications of this technique include:

Targeted Cell Delivery: Cells can be decorated with targeting ligands (e.g., antibodies, peptides, or small molecules) that direct them to specific tissues or disease sites. For instance, mesenchymal stem cells (MSCs), which have a natural ability to home to tumors, can be further functionalized to enhance this targeting or to carry a therapeutic payload. nih.gov

Creation of Cell-Cell Adhesion: By attaching complementary reactive groups or specific binding partners, engineered cells can be made to adhere to one another, facilitating the formation of 3D cell structures or inducing specific cell-cell interactions. nih.govacs.org

Attachment of Nanoparticles: Nanoparticles, such as liposomes loaded with drugs, can be conjugated to the surface of cells. ugent.benih.gov For example, liposomes containing doxorubicin and an adjuvant have been targeted to cancer cells that were first metabolically labeled with azide groups, allowing for subsequent conjugation to DBCO-modified liposomes. nih.govresearchgate.net This approach turns the cell itself into a carrier for a therapeutic agent.

Immunomodulation: The cell surface can be modified with molecules that modulate immune responses. This could involve presenting antigens to trigger an immune response or attaching molecules that help the cell evade immune detection.

The strain-promoted alkyne-azide cycloaddition (SPAAC) reaction is ideal for this purpose as it is bioorthogonal, meaning it does not interfere with native biological processes. nih.gov It proceeds efficiently under physiological conditions (in aqueous buffers, at neutral pH, and at body temperature) without the need for a cytotoxic copper catalyst, ensuring that the cell remains viable throughout the modification process. nih.govinterchim.fr

Research in Molecular Imaging Probes and Diagnostics Preclinical and in Vitro Research

Development of Fluorescently Labeled Probes for Biological Visualization

In the realm of biological visualization, DSPE-PEG4-DBCO is instrumental in the surface functionalization of lipid nanoparticles and liposomes with fluorescent dyes. The process leverages the highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry. medchemexpress.com Researchers can incorporate this compound into a lipid-based nanoparticle formulation, which results in the DBCO groups being displayed on the nanoparticle's surface. These surface-exposed DBCO moieties act as reactive handles for the covalent attachment of various azide-functionalized fluorescent probes.

This modular approach allows for the straightforward labeling of nanoparticles with a wide array of fluorophores, each with distinct spectral properties, without altering the core nanoparticle structure. For instance, a fluorescent dye modified with an azide (B81097) group can be "clicked" onto the DBCO-functionalized nanoparticle surface in a simple, catalyst-free reaction. This enables the creation of highly stable and brightly fluorescent probes for applications such as cell tracking, real-time visualization of nanoparticle uptake, and intracellular trafficking studies. The choice of fluorophore can be tailored to the specific imaging modality and experimental requirements, including high-resolution microscopy techniques. leica-microsystems.com

| Fluorophore Class | Example Dye | Typical Excitation/Emission (nm) | Reference |

|---|---|---|---|

| BODIPY | BDP-FL | ~503 / 512 | jenabioscience.com |

| Rhodamine | ATTO 594 | ~594 / 624 | leica-microsystems.com |

| Coumarin | 3-Azido-7-hydroxycoumarin | (Varies with conjugation) | jenabioscience.com |

Radiotracer Conjugation for Positron Emission Tomography (PET) Imaging in Preclinical Models

This compound plays a pivotal role in constructing radiolabeled nanoparticles for preclinical PET imaging, a powerful non-invasive technique for visualizing and quantifying biological processes in vivo. nih.govnih.gov The DBCO group provides a site for the stable attachment of radionuclides, which are first complexed by a chelating agent. This method is critical for developing targeted imaging agents that can report on the expression of specific disease biomarkers. nih.gov

The standard strategy for radiolabeling with metallic radionuclides involves a chelator, a molecule that can firmly bind a metal ion. To integrate these into a this compound-based system, the chelator is first chemically modified to include an azide group. Common chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), and DFO (Desferrioxamine B) are used for this purpose. nih.govmdpi.com

Once the azide-functionalized chelator is synthesized, it is loaded with a positron-emitting radionuclide, such as Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), or Zirconium-89 (⁸⁹Zr). nih.govnih.gov The resulting azide-bearing radiometal-chelate complex is then covalently linked to this compound, often already incorporated into a liposome (B1194612) or nanodisc, via the copper-free click reaction. avantiresearch.com This creates a stable, radiolabeled imaging probe where the DSPE component anchors the entire construct to the lipid nanoparticle.

| Radionuclide | Half-Life | Common Chelator(s) | Reference |

|---|---|---|---|

| Gallium-68 (⁶⁸Ga) | 68 min | NOTA, DFO, HBED-CC | nih.govmdpi.com |

| Copper-64 (⁶⁴Cu) | 12.7 h | DOTA | avantiresearch.com |

| Zirconium-89 (⁸⁹Zr) | 78.4 h | DFO | nih.gov |

| Fluorine-18 (¹⁸F) | 109.8 min | (Direct labeling or AlF method with NOTA) | mdpi.comnih.gov |

A critical aspect of developing new imaging probes is evaluating their behavior in vivo, particularly their stability and retention at the target site versus clearance from non-target tissues. Preclinical studies in animal models are essential for this assessment. For instance, a study developing an ¹⁸F-labeled radiotracer for the immune checkpoint biomarker PD-L1 involved modifying a targeting protein with a DBCO-PEG4-maleimide linker. nih.gov PET imaging in mouse xenograft models with varying PD-L1 expression levels showed that tumor uptake of the tracer reached a plateau between 90 and 120 minutes post-injection, indicating stable accumulation in the target tissue. nih.gov

Similarly, in the development of PET tracers for the Epidermal Growth Factor Receptor (EGFR), tumor uptake and tissue-to-background ratios are monitored over time. In one study using a mouse model, the highest tumor uptake of an ¹⁸F-labeled EGFR tracer was observed at 60 minutes post-injection, but the optimal tumor-to-tissue contrast was achieved at 180 minutes, highlighting the importance of longitudinal imaging to determine the ideal time point for analysis. nih.gov Studies involving liposomal formulations have also demonstrated high serum stability and efficient tumor accumulation, which are critical properties for effective imaging agents. nih.gov

| Time Post-Injection (min) | Tumor Uptake (%ID/g) in U87MG.wtEGFR Xenografts | Tumor-to-Muscle Ratio | Reference |

|---|---|---|---|

| 60 | 2.5 ± 0.4 | Not Reported | nih.gov |

| 120 | 2.1 ± 0.3 | Not Reported | nih.gov |

| 180 | 1.8 ± 0.2 | ~5.5 | nih.gov |

| 240 | 1.6 ± 0.2 | Not Reported | nih.gov |

Targeted Imaging Agent Development for Specific Biomarkers (e.g., PD-L1, EGFR, ErbB2)

The modularity offered by this compound is particularly advantageous for creating imaging agents that target specific cancer biomarkers, such as Programmed Death-Ligand 1 (PD-L1), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (ErbB2/HER2). nih.govmdpi.comresearchgate.net The general approach involves conjugating a targeting ligand—such as a peptide, antibody fragment, or engineered scaffold protein—to a this compound-containing nanoparticle. nih.govnih.gov

The targeting ligand, which is specific for the biomarker of interest, is first modified with an azide group. This azide-bearing ligand is then "clicked" to the DBCO-functionalized surface of a liposome or other nanoparticle that has been pre-loaded with an imaging reporter (a fluorophore or radiotracer).